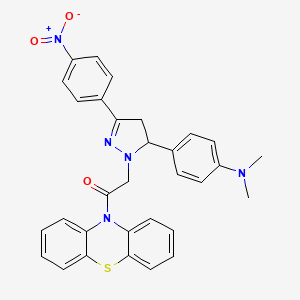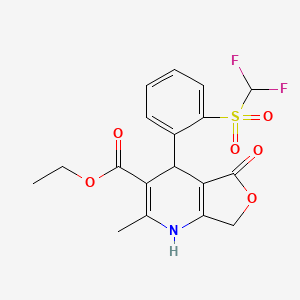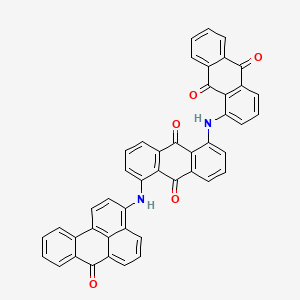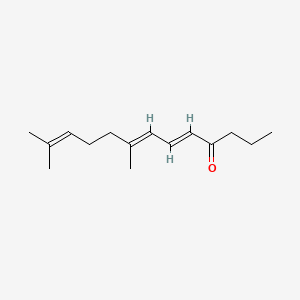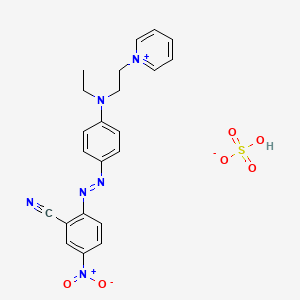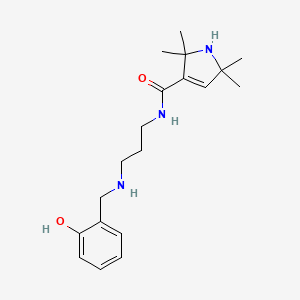![molecular formula C12H18O B12711004 Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene CAS No. 94021-60-0](/img/structure/B12711004.png)
Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene is a complex organic compound with a unique structure that includes multiple ring systems and an oxirane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the indene and oxirane rings. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene include:
Oxychlordane: A chlorinated derivative with similar structural features.
Octachlor epoxide: Another chlorinated compound with an oxirane group.
Uniqueness
This compound is unique due to its specific combination of ring systems and functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
94021-60-0 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3,5-dimethyl-4-oxatetracyclo[6.2.1.02,7.03,5]undecane |
InChI |
InChI=1S/C12H18O/c1-11-6-9-7-3-4-8(5-7)10(9)12(11,2)13-11/h7-10H,3-6H2,1-2H3 |
InChI Key |
PALRMMBVTSAXSM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3C4CCC(C4)C3C1(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


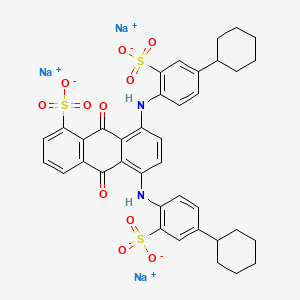
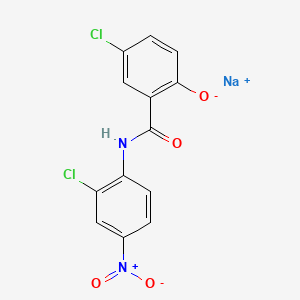
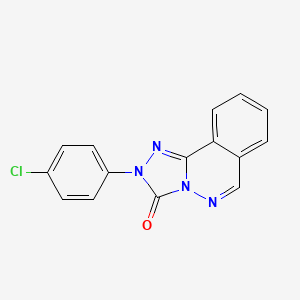
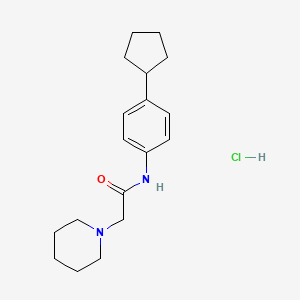
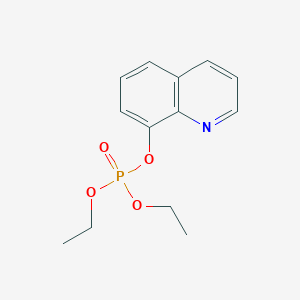
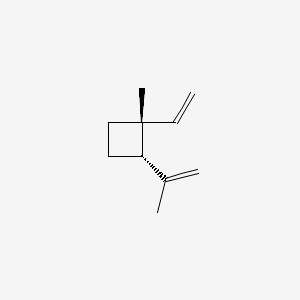

![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12710974.png)
